![molecular formula C6H6N4O B13321632 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One of the efficient methods for synthesizing 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves the use of microwave irradiation. This method is catalyst-free and eco-friendly, utilizing enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions are also possible, but detailed conditions and reagents are not specified.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Agriculture: It is used as a herbicidal and antifungal agent.
Material Sciences: The compound is utilized in the synthesis of coordination compounds with metals, which have applications in various biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Phosphodiesterase Inhibition: The compound acts as a potent inhibitor of phosphodiesterase (PDE) 4, which is involved in the regulation of cyclic AMP (cAMP) levels in cells.
Allosteric Binding: It can also bind allosterically at specific sites, such as the interface between p51 and p66 subunits of reverse transcriptase, thereby destabilizing the enzyme.
Comparison with Similar Compounds
2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds:
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: This compound is also a member of the triazolopyrimidine class and exhibits similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Conclusion
This compound is a versatile compound with significant potential in various fields, including medicinal chemistry, agriculture, and material sciences. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c1-4-7-6-8-5(11)2-3-10(6)9-4/h2-3H,1H3,(H,7,8,9,11) |
InChI Key |
BAYXZDXBPLAJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


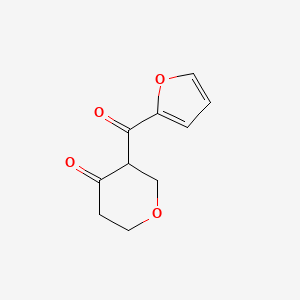
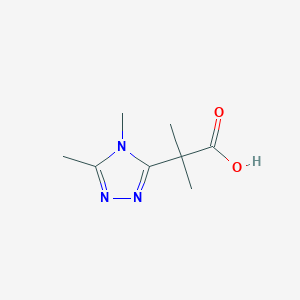
![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
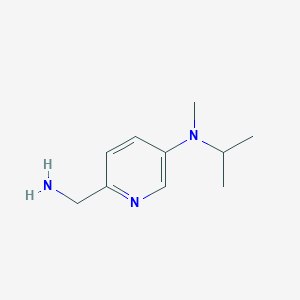
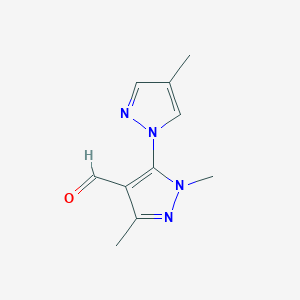
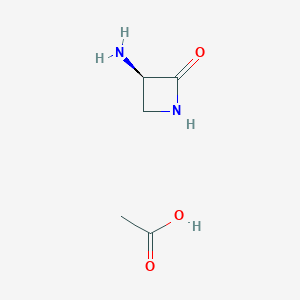

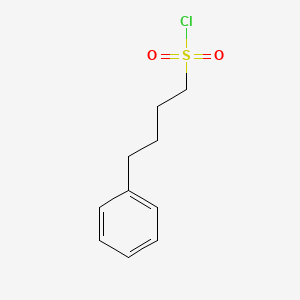

![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
